
Canrenon
Übersicht
Beschreibung
Canrenon ist ein steroidales Antimineralocorticoid der Spironolactongruppe, verwandt mit Spironolacton. Es wird in Europa als Diuretikum eingesetzt, unter anderem in Italien und Belgien . This compound ist auch ein wichtiger aktiver Metabolit von Spironolacton und trägt zu dessen therapeutischer Wirkung bei .
Herstellungsmethoden
This compound kann durch verschiedene Methoden synthetisiert werden. Eine Methode beinhaltet die Etherifizierungsreaktion und Dehydrierungsreaktion von 17 beta-Hydroxy-4-Alken-3-keton-17 alpha-Pregnen-21-Carbonsäure-gamma-Lacton . Eine andere Methode beinhaltet das Auflösen einer Lactonsubstanz in einem organischen Lösungsmittel, das Hinzufügen eines Katalysators und eines Hilfsmittels und die Reaktion unter Rühren bei 50-80°C, um this compound zu erhalten .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Mechanism of Action
Canrenone functions primarily as an aldosterone antagonist, which inhibits the action of aldosterone at mineralocorticoid receptors. This mechanism leads to various physiological effects, including diuresis and vasodilation. It is noted for being more potent than spironolactone as an antimineralocorticoid but less effective as an antiandrogen .
Pharmacokinetics
The pharmacokinetic profile of canrenone shows an elimination half-life of approximately 16.5 hours, allowing for sustained effects in therapeutic applications. Its pharmacokinetics can vary based on factors such as patient weight and age, particularly in pediatric populations .
Heart Failure Management
Canrenone has been studied extensively in the context of heart failure. Research indicates that it may reduce mortality rates when compared to placebo treatments. In one longitudinal study involving patients with chronic heart failure, those treated with canrenone exhibited significantly lower mortality rates and improved diastolic function compared to those receiving conventional therapy . The following table summarizes key findings from clinical studies:
Study Focus | Treatment Group | Key Findings |
---|---|---|
Heart Failure | Canrenone vs. Placebo | Reduced mortality and improved diastolic function |
Blood Pressure | Canrenone vs. Conventional Therapy | Lower systolic and diastolic blood pressure observed in canrenone group |
Uric Acid Levels | Canrenone Treatment | Significant reduction in uric acid levels compared to controls |
Treatment of Hirsutism
Canrenone has shown efficacy in treating hirsutism in women by acting on androgen receptors and inhibiting the effects of testosterone. Clinical studies have demonstrated that canrenone can effectively reduce hair growth in women suffering from this condition .
Vasorelaxation Restoration
Recent studies have indicated that canrenone may restore impaired vasorelaxation caused by marinobufagenin (a potent vasoconstrictor) in human umbilical arteries. This suggests a potential application for canrenone in managing vascular dysfunctions associated with pregnancy-related complications .
Case Study 1: Heart Failure
A cohort study involving 166 patients with chronic heart failure treated with canrenone over ten years demonstrated significant improvements in both systolic and diastolic blood pressure compared to a control group receiving standard therapy. The study reported a notable decrease in left ventricular mass among the canrenone-treated patients .
Case Study 2: Hirsutism
In a clinical trial focusing on women with hirsutism, treatment with canrenone resulted in a marked reduction in hair growth after 12 weeks of therapy. Patients reported improvements in quality of life alongside the physical benefits .
Wirkmechanismus
Target of Action
Canrenone is an antimineralocorticoid , which means it primarily targets the mineralocorticoid receptor (MR) . This receptor plays a crucial role in the regulation of blood pressure and electrolyte balance.
Mode of Action
As an antimineralocorticoid, Canrenone acts as an antagonist to the mineralocorticoid receptor . It binds to these receptors and inhibits their action, thereby blocking the effects of mineralocorticoids like aldosterone. This results in increased excretion of sodium and water, while decreasing the excretion of potassium .
Biochemical Pathways
It is known that the drug’s action on the mineralocorticoid receptor influences therenin-angiotensin-aldosterone system (RAAS) . By blocking the effects of aldosterone, Canrenone disrupts the normal function of this system, leading to alterations in electrolyte balance and blood pressure regulation.
Pharmacokinetics
It is known that canrenone is an active metabolite of spironolactone , suggesting that it may share similar pharmacokinetic properties
Result of Action
The primary result of Canrenone’s action is a diuretic effect . By blocking the action of aldosterone on the mineralocorticoid receptor, Canrenone promotes the excretion of sodium and water, while reducing the excretion of potassium. This can help to reduce blood pressure and treat conditions like heart failure and edema .
Action Environment
The efficacy and stability of Canrenone can be influenced by various environmental factors. For example, the geometry of the impeller in a bioreactor can greatly influence the biotransformation efficiency of Canrenone . Additionally, the drug’s action may be affected by the patient’s physiological state, such as the presence of certain diseases or conditions.
Biochemische Analyse
Biochemical Properties
Canrenone acts as a specific antagonist of aldosterone . It exerts its effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This binding inhibits the aldosterone-induced sodium retention leading to an increase in sodium and subsequently water excretion, and potassium retention .
Cellular Effects
Canrenone has been found to be effective in the treatment of hirsutism in women . In people with chronic heart failure, treatment with Canrenone has shown a mortality benefit compared to placebo . It has been found to have approximately 10 to 25% of the potassium-sparing diuretic effect of spironolactone .
Molecular Mechanism
Canrenone and its active metabolites act as specific antagonists of aldosterone, and exert their effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This prevents remodeling, decreases inflammation, and improves proteinuria .
Temporal Effects in Laboratory Settings
The pharmacokinetics of Canrenone are based on its metabolites, as the parent compound is rapidly metabolized . After multiple oral doses of 2 mg Canrenone per kg for 5 consecutive days, steady-state conditions are reached by day 3 and only a slight accumulation of Canrenone is observed .
Dosage Effects in Animal Models
In a study involving dogs, equinatriuretic doses of Canrenone showed more potent anti-inflammatory and anti-fibrotic effects on the kidney in rodent models . There were no adverse clinical or biochemical effects seen at any Canrenone dosage during treatment .
Metabolic Pathways
Canrenone is rapidly and completely metabolized by the liver into its active metabolites, canrenone, 7α-thiomethyl-spironolactone, and 6β-hydroxy-7α-thiomethyl-spironolactone, which are the primary metabolites in the dog .
Transport and Distribution
Canrenone is mainly excreted via its metabolites. Plasma clearance of Canrenone is 3 L/h/kg for Canrenone, in dogs . After oral administration of radiolabelled Canrenone to the dog, 66% of the dose is recovered in feces and 12% in the urine .
Subcellular Localization
Given its mechanism of action, it is likely that Canrenone and its metabolites primarily localize to the cytoplasm where they can interact with mineralocorticoid receptors .
Vorbereitungsmethoden
Canrenone can be synthesized through several methods. One method involves the etherification reaction and dehydrogenation reaction of 17 beta-hydroxy-4-alkene-3-ketone-17 alpha-pregnene-21-carboxylic acid-gamma-lactone . Another method involves dissolving a lactone substance in an organic solvent, adding a catalyst and an auxiliary agent, and reacting under stirring at 50-80°C to obtain canrenone .
Analyse Chemischer Reaktionen
Canrenon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Tetrachloro-p-Benzochinon und Katalysatoren wie Pyridinhydrobromid . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind 17 beta-Hydroxy-3,5-Dien-3-Ethoxy-17 alpha-Pregnen-21-Carbonsäure-gamma-Lacton .
Vergleich Mit ähnlichen Verbindungen
Canrenon ähnelt anderen Mineralocorticoid-Rezeptor-Antagonisten wie Spironolacton und Eplerenon. This compound ist Berichten zufolge als Antimineralocorticoid stärker als Spironolacton, jedoch deutlich weniger stark und effektiv als Antiandrogen . Eplerenon hingegen ist hochspezifisch für den Mineralocorticoid-Rezeptor und verursacht nur selten endokrine Nebenwirkungen . Andere ähnliche Verbindungen sind Amilorid und Triamteren, die ebenfalls als Diuretika eingesetzt werden .
Eigenschaften
CAS-Nummer |
976-71-6 |
---|---|
Molekularformel |
C22H28O3 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16?,17?,18?,20-,21-,22+/m0/s1 |
InChI-Schlüssel |
UJVLDDZCTMKXJK-GMTJQTPWSA-N |
SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C |
Kanonische SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |
Aussehen |
Solid powder |
melting_point |
150 °C |
Key on ui other cas no. |
976-71-6 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aldadiene; BRN 0046602; BRN-0046602; BRN0046602; Luvion; NSC 261713; NSC-261713; NSC 261713Phanurane |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.